rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
CAS No.: 1909286-75-4
Cat. No.: VC5229037
Molecular Formula: C12H18N2O4
Molecular Weight: 254.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909286-75-4 |
|---|---|
| Molecular Formula | C12H18N2O4 |
| Molecular Weight | 254.286 |
| IUPAC Name | (2R,3R)-2-[2-(3-methoxypropyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16)/t9-,11-/m1/s1 |
| Standard InChI Key | CZEHKRUNLXFVRU-MWLCHTKSSA-N |
| SMILES | COCCCN1C(=CC=N1)C2C(CCO2)C(=O)O |
Introduction
rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a complex organic compound featuring a pyrazole ring and an oxolane (tetrahydrofuran) structure. Its molecular formula is C12H18N2O4, with a molecular weight of 254.28 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the carboxylic acid and pyrazole functionalities, which can influence its reactivity and biological activity.
Synthesis and Chemical Reactivity
The synthesis of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multi-step organic reactions. These reactions require careful control of conditions to ensure high yields and purity of the final product.
The compound can undergo various reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. These reactions are important for modifying the compound for enhanced biological activity or for creating derivatives with different properties.
Potential Applications and Biological Activities
The potential applications of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid are diverse, with a focus on medicinal chemistry and drug development. Preliminary studies suggest that it may interact with specific protein targets involved in inflammatory responses or microbial resistance mechanisms.
Similar Compounds and Their Features
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(1-Ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid | Ethyl group instead of methoxypropyl | |
| 2-(1-Propan-2-yl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid | Isopropyl substitution | |
| 2-[1-(4-Methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid | Aromatic substitution increases lipophilicity |
These compounds exhibit variations in their side chains and functional groups, which can significantly influence their biological activity and pharmacokinetic properties.
Interaction Studies and Therapeutic Potential
Interaction studies involving rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic efficacy.
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